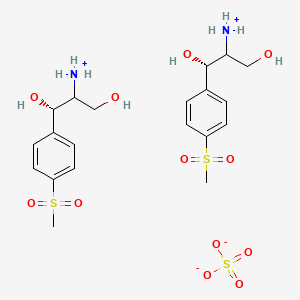
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, ammonium, and sulphonyl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.
Ammonium Salt Formation: Conversion of the hydroxylated intermediates into ammonium salts.
Sulphonylation: Addition of sulphonyl groups to the ammonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulphonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce sulfides.
科学的研究の応用
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
- ®-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) chloride
- (S)-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) nitrate
生物活性
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate, commonly referred to as a bis-quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes functional groups that may interact with various biological systems. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.
Chemical Structure
The molecular formula of the compound is C20H32N2O12S, and it features a bis-quaternary ammonium structure that contributes to its biological properties. The presence of hydroxymethyl and methylsulfonyl groups suggests potential interactions with biological membranes and proteins, which can influence its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. As a quaternary ammonium compound, it can disrupt lipid bilayers, leading to changes in membrane permeability. This property is often leveraged in antimicrobial applications, where such compounds can exert bactericidal effects by compromising bacterial cell membranes.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of the microbial cell membrane, leading to cell lysis.
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. This activity may be linked to the modulation of neurotransmitter systems or protection against oxidative stress.
- Anticancer Potential : Preliminary studies indicate that certain structural analogs may exhibit cytotoxic effects on cancer cell lines. The exact mechanism often involves apoptosis induction or cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study conducted on various quaternary ammonium compounds, including derivatives similar to this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL, indicating strong antimicrobial activity.
- Neuroprotective Studies : In a study involving rat cortical neurons, compounds structurally related to this bis-quaternary ammonium demonstrated significant neurite outgrowth at concentrations as low as 0.1 µmol/L, suggesting potential use in treating neurodegenerative conditions like Alzheimer's disease.
- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound could induce apoptosis at concentrations above 10 µg/mL, with mechanisms involving caspase activation and mitochondrial membrane potential disruption.
Data Table
特性
CAS番号 |
93839-92-0 |
|---|---|
分子式 |
C20H32N2O12S3 |
分子量 |
588.7 g/mol |
IUPAC名 |
[(1S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]azanium;sulfate |
InChI |
InChI=1S/2C10H15NO4S.H2O4S/c2*1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;1-5(2,3)4/h2*2-5,9-10,12-13H,6,11H2,1H3;(H2,1,2,3,4)/t2*9?,10-;/m00./s1 |
InChIキー |
JHOPAAUVEUYURN-VUCLGOSDSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















